molecular formula C25H34N2O7 B3943612 1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid

1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3943612
M. Wt: 474.5 g/mol
InChI Key: IKRURLMYFZIBJD-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both piperazine and oxalic acid moieties, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine ring, followed by the introduction of the ethylphenyl and trimethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the oxalic acid salt, which is achieved by reacting the piperazine derivative with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
  • 1-[(4-Ethylphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
  • 1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperidine

Uniqueness

1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.C2H2O4/c1-5-18-6-8-19(9-7-18)16-24-10-12-25(13-11-24)17-20-14-21(26-2)23(28-4)22(15-20)27-3;3-1(4)2(5)6/h6-9,14-15H,5,10-13,16-17H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRURLMYFZIBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
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